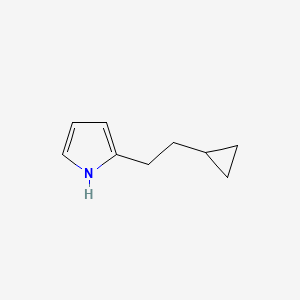
2-(2-Cyclopropylethyl)pyrrole
カタログ番号 B8367924
分子量: 135.21 g/mol
InChIキー: DLGAUSAKOKGCPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04243672
Procedure details


A solution of cis-/trans-2-(2-cyclopropylvinyl)-pyrrole (1.7 g., 0.073 mole) in ethanol (100 ml.) was hydrogenated over 10% palladium on charcoal at room temperature and 3.5 kg./cm2 (50 p.s.i.). The solution was filtered, the solvent evaporated and the residue distilled to give the required 2-(2-cyclopropylethyl)pyrrole as an oil (4.93 g.), B.P. 100°-103°./13 mm.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1(/[CH:4]=[CH:5]/[C:6]2[NH:7][CH:8]=[CH:9][CH:10]=2)[CH2:3][CH2:2]1>C(O)C.[Pd]>[CH:1]1([CH2:4][CH2:5][C:6]2[NH:7][CH:8]=[CH:9][CH:10]=2)[CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)/C=C/C=1NC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)CCC=1NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
